![molecular formula C8H8BrNO2 B2491710 1-(Bromomethyl)-2-methyl-4-nitrobenzene CAS No. 22162-14-7](/img/structure/B2491710.png)
1-(Bromomethyl)-2-methyl-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(Bromomethyl)-2-methyl-4-nitrobenzene involves multi-step chemical reactions, starting from simple precursors. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene can be synthesized from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination, with an overall yield reaching 30% (Song Yan-min, 2007). Similarly, 1-bromo-2,4-dinitrobenzene, a related compound, is produced from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% (Jiaming Xuan et al., 2010).
Molecular Structure Analysis
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its active bromomethyl and nitro groups. For instance, the radical anions of 1-bromo-4-nitrobenzene are reactive in room temperature ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions through a DISP type mechanism (S. Ernst et al., 2013). This reactivity is significantly influenced by the solvent environment.
Scientific Research Applications
Synthesis and Preparation
- 1-(Bromomethyl)-2-methyl-4-nitrobenzene serves as an intermediate in synthesizing other compounds. For example, it's used in the preparation of dofetilide, a medication for arrhythmia treatment, via the Williamson Reaction (Zhai Guang-xin, 2006).
Analytical Chemistry and Materials Science
- Its anisotropic displacement parameters have been studied, revealing challenges in experimental measurements compared to theoretical predictions (Damian Mroz et al., 2020).
- In polymer solar cells, this compound has been used to improve the electron transfer process, significantly enhancing device performance (G. Fu et al., 2015).
- Its radical anions show increased reactivity in room temperature ionic liquids, contrasting its behavior in conventional solvents (S. Ernst et al., 2013).
Environmental Chemistry
- It has been used in the spectrophotometric determination of anionic surfactants in river waters (K. Higuchi et al., 1980).
- Studies on its reduction at carbon cathodes provide insights into electrosynthetic routes for producing other chemicals (Peng Du and D. Peters, 2010).
Pharmaceutical Analysis
- It has been identified and quantified as a potentially genotoxic impurity in rizatriptan benzoate, highlighting the importance of sensitive analytical methods in pharmaceuticals (N. Raman et al., 2017).
Mechanism of Action
Target of Action
Benzyl bromide, a structurally similar compound, is a reagent used for introducing benzyl groups . The primary targets would likely be biological molecules with nucleophilic sites, such as amines or alcohols, that can undergo substitution reactions with the bromomethyl group.
Mode of Action
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. In a typical reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .
Safety and Hazards
The safety data sheet for a similar compound, benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-(bromomethyl)-2-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQVEPTWWMCODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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